molecular formula C32H16F52Sn B14341266 Tetrakis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)stannane CAS No. 96325-98-3

Tetrakis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)stannane

Cat. No.: B14341266
CAS No.: 96325-98-3
M. Wt: 1507.1 g/mol
InChI Key: YNEJRJLBJXZZAV-UHFFFAOYSA-N
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Description

Tetrakis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)stannane: is a chemical compound that belongs to the class of organotin compounds. It is characterized by the presence of four 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl groups attached to a central tin atom. This compound is known for its unique properties, including high thermal stability and resistance to chemical degradation, making it valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tetrakis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)stannane typically involves the reaction of tin tetrachloride with 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl lithium or Grignard reagents. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to control the exothermic nature of the reaction.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving multiple purification steps such as distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Tetrakis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)stannane can undergo various chemical reactions, including:

    Substitution Reactions: The fluorinated alkyl groups can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The tin center can participate in oxidation-reduction reactions, altering its oxidation state.

    Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of tin oxides and fluorinated alcohols.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include halogens, alkyl halides, and nucleophiles. Conditions often involve the use of solvents like tetrahydrofuran (THF) or dichloromethane (DCM).

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used.

    Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.

Major Products Formed:

    Substitution Reactions: Products include various substituted organotin compounds.

    Oxidation and Reduction Reactions: Products include different oxidation states of tin compounds.

    Hydrolysis: Products include tin oxides and fluorinated alcohols.

Scientific Research Applications

Chemistry: Tetrakis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)stannane is used as a precursor in the synthesis of other organotin compounds. Its unique properties make it valuable in catalysis and materials science.

Biology and Medicine: Research is ongoing to explore the potential biological applications of this compound, including its use as an antimicrobial agent due to its resistance to degradation.

Industry: In industrial applications, this compound is used in the production of high-performance materials, including coatings and polymers, due to its thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of Tetrakis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)stannane involves its interaction with various molecular targets. The fluorinated alkyl groups provide hydrophobic properties, while the tin center can participate in coordination chemistry. These interactions can influence the compound’s reactivity and stability, making it effective in various applications.

Comparison with Similar Compounds

    Tetrakis(triphenylphosphine)palladium(0): Another organometallic compound used in catalysis.

    3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl methacrylate: A fluorinated compound used in surface coatings.

Uniqueness: Tetrakis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)stannane is unique due to its combination of fluorinated alkyl groups and a tin center, providing a balance of hydrophobicity and reactivity. This makes it particularly valuable in applications requiring high thermal stability and resistance to chemical degradation.

Properties

CAS No.

96325-98-3

Molecular Formula

C32H16F52Sn

Molecular Weight

1507.1 g/mol

IUPAC Name

tetrakis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)stannane

InChI

InChI=1S/4C8H4F13.Sn/c4*1-2-3(9,10)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21;/h4*1-2H2;

InChI Key

YNEJRJLBJXZZAV-UHFFFAOYSA-N

Canonical SMILES

C(C[Sn](CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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